molecular formula C11H18NO3P B15337326 Diethyl (2-Amino-4-methylphenyl)phosphonate

Diethyl (2-Amino-4-methylphenyl)phosphonate

Cat. No.: B15337326
M. Wt: 243.24 g/mol
InChI Key: DBEIUFJMLZFBDG-UHFFFAOYSA-N
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Description

Diethyl (2-Amino-4-methylphenyl)phosphonate is an α-aminophosphonate derivative characterized by a phosphonate group (-PO(OEt)₂) attached to a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position. This compound belongs to a class of organophosphorus molecules known for their bioisosteric resemblance to natural amino acids, enabling applications in medicinal chemistry as enzyme inhibitors, antimicrobial agents, and prodrug candidates . Its synthesis typically involves multicomponent reactions (e.g., Kabachnik–Fields) using aldehydes, amines, and diethyl phosphite under acidic or catalytic conditions .

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-5-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3

InChI Key

DBEIUFJMLZFBDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)C)N)OCC

Origin of Product

United States

Scientific Research Applications

Diethyl (2-Amino-4-methylphenyl)phosphonate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Diethyl (2-Amino-4-methylphenyl)phosphonate is similar to other phenylphosphonate derivatives, such as Diethyl (2-nitro-4-methylphenyl)phosphonate and Diethyl (2-hydroxy-4-methylphenyl)phosphonate. its unique combination of an amino group and a methyl group on the benzene ring sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of α-aminophosphonates are highly dependent on substituent patterns. Below is a comparative analysis of Diethyl (2-Amino-4-methylphenyl)phosphonate with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Key Properties/Applications Synthesis Conditions References
Diethyl [Phenyl(phenylamino)methyl]phosphonate Phenylamino group at benzylic position Antibacterial activity; enzyme inhibition Diphenylphosphinic acid catalyst, 40°C, ethanol
Diethyl (4-methoxybenzyl)phosphonate 4-Methoxybenzyl group Enhanced solubility; intermediate for prodrugs NH₄OAc, EtOH, 60°C, 48 h
Diethyl [4-(Trifluoromethyl)benzyl]phosphonate 4-CF₃ group Increased metabolic stability Not specified; commercial synthesis
Diethyl p-aminobenzylphosphonate Para-aminobenzyl group HIV protease inhibition potential NIST-reported synthesis
Diethyl (2-thiophenoyl)phosphonate Thiophene moiety Photoactive applications Oxidation of α-hydroxyphosphonates
Key Observations:
  • Electron-Donating vs. Methoxy groups (e.g., in Diethyl (4-methoxybenzyl)phosphonate) improve solubility but may reduce metabolic stability .
  • Amino Group Positioning: The ortho-amino group in the target compound may sterically hinder interactions with enzyme active sites compared to para-substituted analogs like Diethyl p-aminobenzylphosphonate, which show promise in HIV protease inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl (2-Amino-4-methylphenyl)phosphonate, and how are impurities minimized?

The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, the Michaelis-Arbuzov reaction (using diethyl phosphite and a halogenated precursor) under mild conditions (40–80°C) with catalysts like sodium hydride or potassium carbonate can yield phosphonates . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvents like acetone or dichloromethane) achieves >95% purity. NMR (e.g., 1^1H and 31^31P) and HPLC are critical for confirming purity and identifying byproducts such as unreacted amines or oxidized species .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^1H and 13^13C NMR : To confirm the presence of the amino (-NH2_2), methyl (-CH3_3), and phosphonate (P=O) groups. For example, the 31^31P NMR signal typically appears at δ 20–25 ppm .
  • FT-IR : Peaks at ~1250 cm1^{-1} (P=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, particularly for polymorph identification .

Q. What solvents and conditions are compatible with this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) but insoluble in water. Storage at 2–8°C under inert gas (N2_2 or Ar) prevents hydrolysis or oxidation. Avoid strong oxidizing agents (e.g., HNO3_3) to prevent decomposition into phosphoric acid derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations (using B3LYP/6-31G* basis sets) model reaction pathways, such as Suzuki-Miyaura couplings. Key parameters include electron density at the phosphorus atom and steric hindrance from the methyl group. For example, the amino group’s electron-donating effect lowers the activation energy for nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activities of phosphonate derivatives?

Contradictions often arise from assay variability (e.g., enzyme source, pH). A systematic approach includes:

  • Dose-response studies : To confirm IC50_{50} values against acetylcholinesterase or bacterial targets .
  • Structural analogs : Comparing activity with Diethyl (4-Methoxy-2-nitrophenyl)phosphonate to isolate electronic vs. steric effects .
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., logP vs. antibacterial efficacy) .

Q. How do hydrogen-bonding networks in this compound crystals influence material properties?

X-ray data reveal intermolecular N-H···O=P and C-H···O interactions, forming 2D sheets. These networks enhance thermal stability (Tm_{m} >90°C) and solubility in aprotic solvents. Disrupting these bonds via methylation of the amino group reduces melting points by ~20°C .

Q. What are the safety and regulatory considerations for handling this compound in academic labs?

  • Toxicity : LD50_{50} (oral, rats) >2000 mg/kg; minimal acute toxicity but potential neurotoxicity with chronic exposure .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid phosphine gas formation .
  • Regulatory compliance : Follow REACH and EFSA guidelines for lab use; environmental release requires biodegradability studies .

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